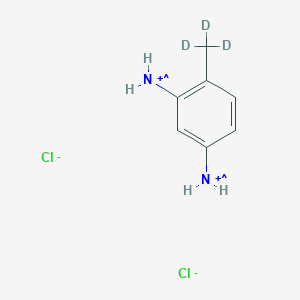
Gold-water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold oxide (Au2O3), also known as gold(III) oxide, is an inorganic compound composed of gold and oxygen. It appears as a red-brown solid and is known for its unique properties and applications in various fields. The compound decomposes at around 298°C and features square planar gold centers with both 2- and 3-coordinated oxides .
Preparation Methods
Gold oxide can be synthesized through several methods, including:
Heating Amorphous Hydrated Gold(III) Oxide: This method involves heating amorphous hydrated gold(III) oxide with perchloric acid and an alkali metal perchlorate in a sealed quartz tube at approximately 250°C and 30 MPa.
Reactive Sputtering: Gold oxide films can be prepared by reactive sputtering from a gold target in an oxygen atmosphere.
Oxygen-dc Glow Discharge: Gold films can be treated with an oxygen-dc glow discharge to form gold oxide.
Electrochemical Methods: Anodic oxidation within an electrochemical cell can also produce gold oxide.
Chemical Reactions Analysis
Gold oxide undergoes various chemical reactions, including:
Decomposition: Gold oxide decomposes into gold and oxygen when heated.
Reduction: It can be reduced to metallic gold using reducing agents such as hydrogen or carbon monoxide.
Oxidation: Gold oxide can act as an oxidizing agent in reactions with other compounds.
Common reagents used in these reactions include hydrogen, carbon monoxide, and various acids. The major products formed from these reactions are metallic gold and oxygen.
Scientific Research Applications
Gold oxide has several scientific research applications, including:
Catalysis: It acts as a catalyst in the oxidation of carbon monoxide and other hydrocarbons.
Electronics: Gold oxide is used in the production of electronic components due to its unique electrical properties.
Nanotechnology: It is employed in the synthesis of gold nanoparticles, which have applications in various fields, including medicine and environmental science.
Glass Coloration: Gold oxide is used to impart color to glass.
Fuel Cells: It is utilized in fuel cell applications due to its ionic conductivity.
Mechanism of Action
The mechanism by which gold oxide exerts its effects is primarily through its ability to act as an oxidizing agent. The compound’s gold centers can undergo redox reactions, facilitating the transfer of electrons and promoting various chemical processes. The molecular targets and pathways involved include the oxidation of carbon monoxide and hydrocarbons, where gold oxide facilitates the conversion of these compounds into less harmful substances .
Comparison with Similar Compounds
Gold oxide can be compared with other similar compounds, such as:
Gold(I) Oxide (Au2O): Unlike gold(III) oxide, gold(I) oxide is less stable and is considered metastable.
Silver Oxide (Ag2O): Silver oxide is another noble metal oxide with similar oxidizing properties but different applications and stability.
Copper Oxide (CuO): Copper oxide is widely used in catalysis and electronics, similar to gold oxide, but has different chemical properties and reactivity.
Gold oxide’s uniqueness lies in its stability, high oxidation state, and specific applications in catalysis and electronics, which distinguish it from other metal oxides .
Properties
Molecular Formula |
AuH2O |
|---|---|
Molecular Weight |
214.982 g/mol |
IUPAC Name |
gold;hydrate |
InChI |
InChI=1S/Au.H2O/h;1H2 |
InChI Key |
MPOKJOWFCMDRKP-UHFFFAOYSA-N |
Canonical SMILES |
O.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)




![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)

![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)


